

An In-depth Technical Guide to Methyl 2-chloro-3-oxovalerate

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Compound of Interest

Compound Name: Methyl 2-chloro-3-oxopentanoate

Cat. No.: B055832

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Abstract: Methyl 2-chloro-3-oxovalerate (CAS No. 114192-09-5) is a reactive α -chloro- β -keto ester of significant interest in organic synthesis. Its polyfunctional nature, incorporating an ester, a ketone, and a reactive chlorine atom, makes it a versatile building block for the construction of complex molecular architectures, particularly heterocyclic compounds relevant to medicinal chemistry. This document provides a comprehensive characterization of the compound, including its physicochemical properties, a detailed synthesis protocol, an overview of its chemical reactivity with an experimental example, and a general workflow for its characterization.

Chemical Identity and Physicochemical Properties

Methyl 2-chloro-3-oxovalerate, also known by its IUPAC name **methyl 2-chloro-3-oxopentanoate**, is typically a colorless to light yellow liquid.^[1] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	114192-09-5	[2][3]
IUPAC Name	methyl 2-chloro-3-oxopentanoate	[3]
Molecular Formula	C ₆ H ₉ ClO ₃	[2][3]
Molecular Weight	164.59 g/mol	[2][3]
InChIKey	HQKDHMCNAMQTFI-UHFFFAOYSA-N	[3]
SMILES	<chem>CCC(=O)C(C(=O)OC)Cl</chem>	[3]

Table 2: Physicochemical Properties

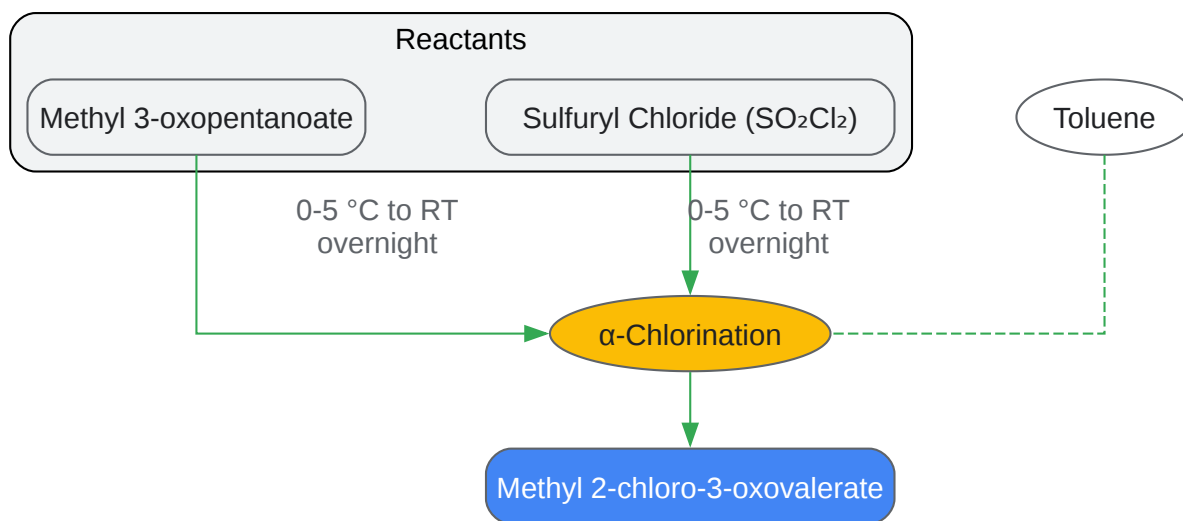
Property	Value	Reference
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	77-79 °C @ 13 hPa	[1][2][4][5]
Density	1.199 g/mL @ 20 °C	[2][6][7]
Refractive Index	1.434	[1][4]
Flash Point	100 °C	[1][2][4]
pKa (Predicted)	7.78 ± 0.46	[1][2]

Synthesis of Methyl 2-chloro-3-oxovalerate

The compound is readily synthesized via the α -chlorination of its parent β -keto ester, methyl 3-oxopentanoate. A high-yield procedure has been described using sulfuryl chloride as the chlorinating agent.[8]

- Materials:
 - Methyl 3-oxopentanoate (104 g, 0.8 mol)

- Sulfuryl chloride (108 g, 0.8 mol)
- Toluene (500 mL)
- Procedure:
 - A solution of methyl 3-oxopentanoate in toluene is prepared in a suitable reaction vessel.
 - The solution is cooled to a temperature between 0 and 5 °C using an ice bath.
 - Sulfuryl chloride is added dropwise to the cooled solution, maintaining the temperature.
 - Following the addition, the reaction mixture is stirred at room temperature overnight to ensure complete reaction.
 - Toluene is removed from the reaction mixture by evaporation under reduced pressure.
- Yield: The process yields 131.6 g of the title compound, representing a quantitative (100%) yield.[8]



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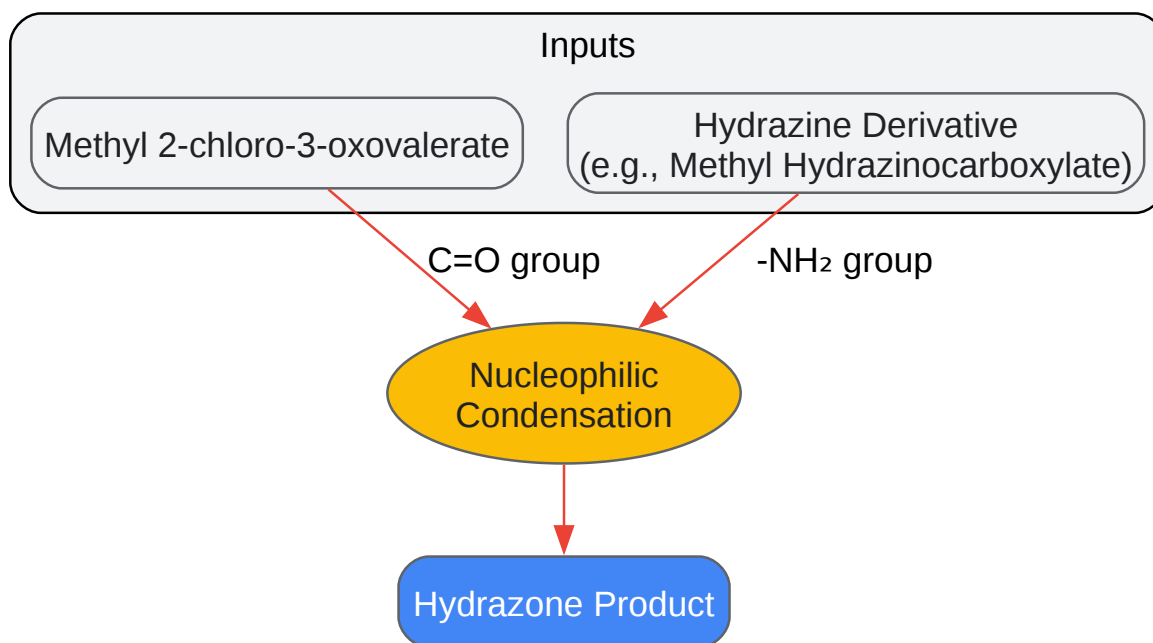
Caption: Synthesis workflow for methyl 2-chloro-3-oxovalerate.

Chemical Reactivity and Applications

The chemical properties of methyl 2-chloro-3-oxovalerate are dictated by its functional groups. The molecule's reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals. [1] The chlorine atom is susceptible to nucleophilic substitution, the ketone can undergo condensation and addition reactions, and the ester group can be hydrolyzed or aminolyzed.[1] A common application is its use in the synthesis of pyrazole and imidazole heterocycles, which are core structures in many drug candidates.[9][10]

This reaction demonstrates the reactivity of the ketone functional group towards a nucleophile, a key step in building more complex molecules.

- Materials:
 - Methyl 2-chloro-3-oxovalerate (840 mg)
 - Methyl hydrazinocarboxylate (482 mg)
 - Tetrahydrofuran (THF) (10 mL)
- Procedure:
 - Methyl 2-chloro-3-oxovalerate is added to a solution of methyl hydrazinocarboxylate in THF.
 - The reaction mixture is stirred at room temperature for 19 hours.
 - The mixture is concentrated under reduced pressure.
 - The resulting residue is purified by column chromatography to yield methyl (3E)-2-chloro-3-(methoxycarbonylhydrazono)pentanoate.



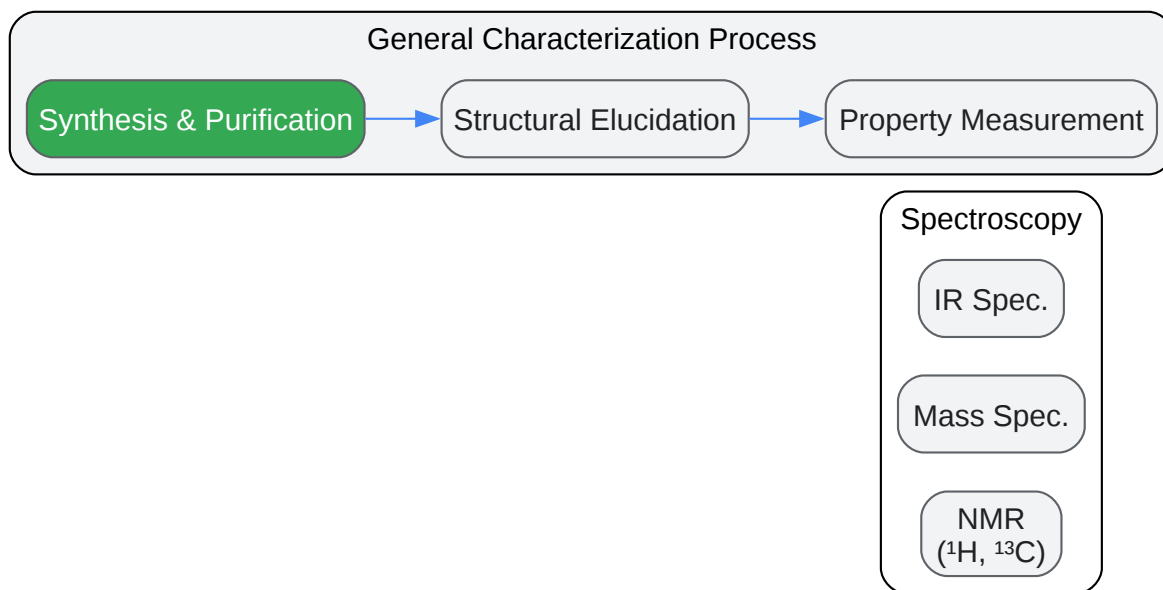
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Caption: Reaction pathway showing ketone condensation.

Analytical Characterization

A full characterization of a newly synthesized batch of methyl 2-chloro-3-oxovalerate would follow a standard analytical workflow. While literature and patents confirm that the structure has been verified using standard spectroscopic methods (NMR, MS, IR), publicly accessible, detailed spectra are scarce.[3][11]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show signals for the methyl ester protons, the ethyl group protons (a triplet and a quartet), and a singlet for the α-chloro proton. ¹³C NMR would confirm the presence of carbonyl carbons (ketone and ester), the carbon bearing the chlorine, and the aliphatic carbons.
- Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of groups like -OCH₃, -COOCH₃, and the ethyl ketone moiety.[3]
- Infrared (IR) Spectroscopy: The IR spectrum should display strong absorption bands characteristic of C=O stretching for both the ketone and the ester functionalities.[3]



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Caption: General workflow for chemical characterization.

Safety and Handling

Methyl 2-chloro-3-oxopentanoate is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used during handling.

Table 3: GHS Hazard Information[3]

Code	Hazard Statement
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

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